5-chloro-2-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, which are closely related to the compound , typically involves multiple steps starting from o-phenylenediamine and various carboxylic acids or their derivatives. These steps may include condensation, cyclization, and substitution reactions to introduce specific functional groups such as chloro, methoxy, and amide linkages (Salahuddin et al., 2014).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives plays a critical role in their biological activity and interaction with biological targets. The presence of specific substituents like chloro, methoxy, and amide groups significantly influences the compound's binding affinity and selectivity towards receptors (Kuroita et al., 1996).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and reaction conditions. These reactions can modify the compound's chemical properties and enhance its pharmacological profile (Iemura et al., 1986).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Substituents like methoxy and amide groups affect these properties, which in turn can impact the compound's formulation and bioavailability (Mikroyannidis, 1996).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards various reagents, are crucial for their chemical behavior and biological activity. The presence of electron-withdrawing or electron-donating groups in the molecule can significantly alter these properties (Ram et al., 1992).
properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c1-22-13-5-2-8(16)6-10(13)14(20)17-9-3-4-11-12(7-9)19-15(21)18-11/h2-7H,1H3,(H,17,20)(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFJAYSZYJAFCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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